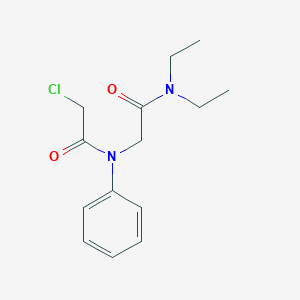
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)-: is a chemical compound with the molecular formula C14H19ClN2O2. It is a derivative of acetanilide, where the hydrogen atom in the amide group is replaced by a 2-chloro-N-((diethylcarbamoyl)methyl) group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- typically involves the reaction of acetanilide with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then reacted with diethylamine to yield the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride and then allowing the reaction to proceed at room temperature.
Industrial Production Methods
In an industrial setting, the production of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques.
化学反応の分析
Types of Reactions
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted acetanilide derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include amine derivatives.
科学的研究の応用
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
類似化合物との比較
Similar Compounds
Acetanilide: The parent compound, which lacks the 2-chloro-N-((diethylcarbamoyl)methyl) group.
N-Phenylacetamide: Another derivative of acetanilide with different substituents.
2-Chloroacetanilide: A similar compound with a chloro group but lacking the diethylcarbamoyl group.
Uniqueness
Acetanilide, 2-chloro-N-((diethylcarbamoyl)methyl)- is unique due to the presence of both the chloro and diethylcarbamoyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
106321-35-1 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC名 |
2-(N-(2-chloroacetyl)anilino)-N,N-diethylacetamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-3-16(4-2)14(19)11-17(13(18)10-15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChIキー |
JYLLMBJNBRRGGA-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
正規SMILES |
CCN(CC)C(=O)CN(C1=CC=CC=C1)C(=O)CCl |
Key on ui other cas no. |
106321-35-1 |
同義語 |
2-chloro-N-(diethylcarbamoylmethyl)-N-phenyl-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















